molecular formula C9H8O3S B12626832 3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid CAS No. 918828-24-7

3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid

Cat. No.: B12626832
CAS No.: 918828-24-7
M. Wt: 196.22 g/mol
InChI Key: NOLQOTNZFXRBLX-UHFFFAOYSA-N
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Description

3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid is a sulfur-containing derivative of prop-2-enoic acid (acrylic acid) with a 4-hydroxyphenyl substituent attached via a sulfanyl (-S-) group. Its structure features a double bond between C2 and C3 of the acrylic acid backbone, with the sulfanyl group at position 3 linking to the para-hydroxyphenyl ring. This compound is structurally distinct from phenolic acids like p-coumaric acid due to the sulfur bridge, which influences its physicochemical and biological properties.

Properties

CAS No.

918828-24-7

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

3-(4-hydroxyphenyl)sulfanylprop-2-enoic acid

InChI

InChI=1S/C9H8O3S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-6,10H,(H,11,12)

InChI Key

NOLQOTNZFXRBLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)SC=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid typically involves the reaction of 4-hydroxythiophenol with acrylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.

Industrial Production Methods

Industrial production of 3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological molecules, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural and functional differences between 3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activities/Applications
3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid C₉H₈O₃S 196.22 Sulfanyl group linking phenyl to acrylic acid Inferred antioxidant/antimicrobial activity
p-Coumaric acid (3-(4-Hydroxyphenyl)prop-2-enoic acid) C₉H₈O₃ 164.15 Double bond directly linking phenyl to acrylic acid Antioxidant, antimicrobial; used in food packaging
Ferulic acid (3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid) C₁₀H₁₀O₄ 194.18 Methoxy and hydroxyl groups on phenyl ring Antioxidant, UV protection, food preservation
(2E)-3-(Phenylsulfanyl)prop-2-enoic acid C₉H₈O₂S 180.22 Phenyl sulfanyl group, no hydroxyl substituent Structural analog; unstudied bioactivity
Cis-4-hydroxycinnamic acid (Z isomer of p-coumaric acid) C₉H₈O₃ 164.15 Z-configuration double bond Altered bioavailability compared to trans isomer

Physicochemical Properties

  • The lower electronegativity of sulfur versus oxygen may also decrease hydrogen-bonding capacity, affecting interactions with biological targets .
  • Stereochemical Effects : The E/Z configuration influences reactivity and bioavailability. For example, cis-4-hydroxycinnamic acid (Z isomer) exhibits distinct metabolic pathways compared to the trans (E) isomer of p-coumaric acid .

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